2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde
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Overview
Description
2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which is then subjected to further reactions to introduce the thiobenzaldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes, potentially inhibiting their activity. The benzoyl and thiobenzaldehyde groups can also participate in binding interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)benzaldehyde
- Methyl 4-(pyrrolidin-1-yl)benzoate
- Pyrrolidin-2-one derivatives
Uniqueness
2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its pyrrolidine, benzoyl, and thiobenzaldehyde groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H19NOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS/c21-19(18-6-2-1-5-17(18)14-22)16-9-7-15(8-10-16)13-20-11-3-4-12-20/h1-2,5-10,14H,3-4,11-13H2 |
InChI Key |
UZFWUHYNSNDFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S |
Origin of Product |
United States |
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